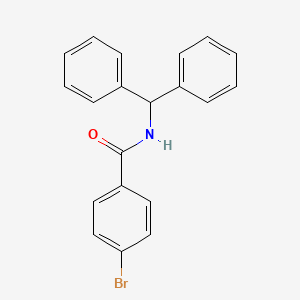
4-bromo-N-(diphenylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(diphenylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BDMC and has a molecular formula of C20H18BrNO. BDMC belongs to the class of benzamides and is synthesized through a multi-step process.
科学研究应用
BDMC has been extensively studied for its potential therapeutic applications. One of the most promising applications of BDMC is its use as an anticancer agent. Studies have shown that BDMC can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. BDMC has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia.
作用机制
The mechanism of action of BDMC involves the inhibition of HDACs, which leads to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes. This results in the induction of apoptosis in cancer cells. BDMC has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the stabilization of various oncogenic proteins. Inhibition of HSP90 by BDMC leads to the degradation of these oncogenic proteins, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
BDMC has been shown to have several biochemical and physiological effects. Studies have shown that BDMC can induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. BDMC has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. In addition, BDMC has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.
实验室实验的优点和局限性
One of the advantages of using BDMC in lab experiments is its specificity for HDACs and HSP90. This allows for the selective inhibition of these proteins, leading to the inhibition of cancer cell growth. However, one of the limitations of using BDMC in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of BDMC. One direction is the development of more efficient synthesis methods for BDMC, which can improve its availability for research purposes. Another direction is the study of the combination of BDMC with other anticancer agents, which can enhance its efficacy. Finally, the study of the in vivo effects of BDMC can provide valuable information on its potential therapeutic applications.
Conclusion
In conclusion, 4-bromo-N-(diphenylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its anticancer properties, and its mechanism of action involves the inhibition of HDACs and HSP90. BDMC has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for the study of BDMC, including the development of more efficient synthesis methods and the study of its in vivo effects.
合成方法
The synthesis of BDMC involves a multi-step process that begins with the reaction of 4-bromoaniline with benzyl chloride in the presence of a base. This reaction yields N-benzyl-4-bromoaniline, which is then reacted with benzoyl chloride in the presence of a base to yield 4-bromo-N-benzylbenzamide. Finally, the benzyl group is removed from the compound using hydrogenation to yield 4-bromo-N-(diphenylmethyl)benzamide.
属性
IUPAC Name |
N-benzhydryl-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO/c21-18-13-11-17(12-14-18)20(23)22-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUJZKKQZNUMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzhydryl-4-bromobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

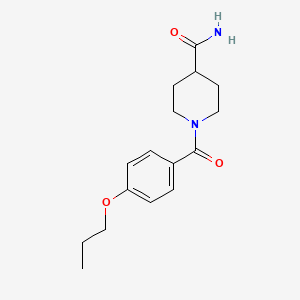
![N-(2-ethoxy-5-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5302754.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5302756.png)

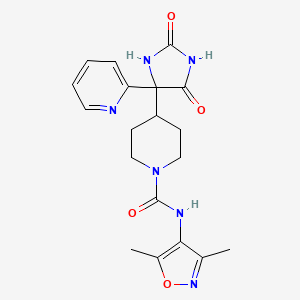

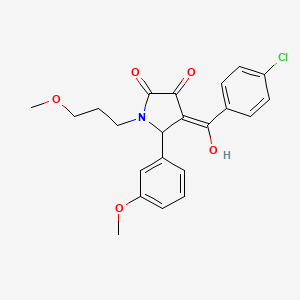
![1-[(5-ethyl-3-thienyl)carbonyl]azocane](/img/structure/B5302776.png)
![1-[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5302780.png)
![4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5302796.png)
![5-methyl-4-[(4-methyl-1H-imidazol-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5302814.png)
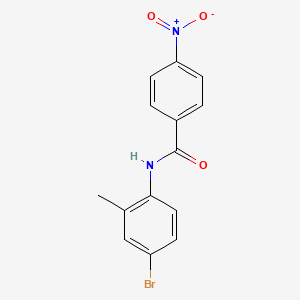

![3-phenoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5302851.png)